molecular formula C12H11BrN2O2 B2975853 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid CAS No. 926258-29-9

4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B2975853
CAS No.: 926258-29-9
M. Wt: 295.136
InChI Key: XBWZVHNQPHRSAL-UHFFFAOYSA-N
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Description

The compound’s molecular formula is C13H13BrN2O2, and it has a molecular weight of 309.16 g/mol . It is characterized by the presence of a pyrazole ring substituted with bromine and methyl groups, attached to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with a benzoic acid derivative. One common method includes the use of a coupling reaction, where the pyrazole derivative is reacted with a benzoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid and its derivatives involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-bromo-3,5-dimethylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-7-11(13)8(2)15(14-7)10-5-3-9(4-6-10)12(16)17/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWZVHNQPHRSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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